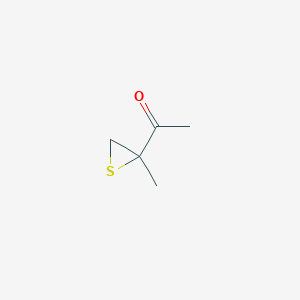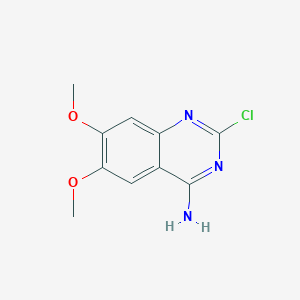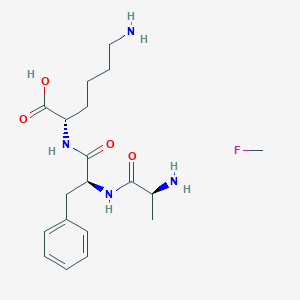![molecular formula C₇₉H₇₄O₁₆ B018980 [4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 35867-26-6](/img/structure/B18980.png)
[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate
Übersicht
Beschreibung
“[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate” is a compound useful in organic synthesis . It has a molecular formula of C₇₉H₇₄O₁₆ and a molecular weight of 1279.4 g/mol.
Physical And Chemical Properties Analysis
The compound is soluble in chloroform, dichloromethane, and ethyl acetate . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
7. Antimicrobial and Anti-inflammatory Applications
Application Summary
Acylated flavonoids, which this compound is related to, have shown potential antimicrobial and anti-inflammatory effects .
Methods
Molecular docking studies and in vitro assays could be used to assess the compound’s binding affinities and inhibitory effects on various pathogens and inflammatory processes.
Results
The compound might exhibit improved activity against specific fungi or bacteria, with measurable minimum inhibitory concentrations (MICs) indicating its potency .
8. Drug Development
Application Summary
The structural features of the compound suggest it could be a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent .
Methods
Preclinical trials involving the compound could include pharmacokinetics, toxicity testing, and efficacy studies.
Results
Successful outcomes might lead to the compound being considered for further development into a therapeutic drug, with data supporting its safety and effectiveness .
9. Molecular Biology
Application Summary
Given its glycoside-like structure, the compound could be used in molecular biology research to study carbohydrate-based interactions in biological systems .
Methods
Techniques like affinity chromatography and mass spectrometry could be employed to analyze the compound’s interactions with proteins and other biomolecules.
Results
Findings might include specific binding partners or pathways where the compound plays a role, providing insights into cellular mechanisms .
10. Chemical Probing
Application Summary
The compound could serve as a chemical probe to understand the function of enzymes or receptors in biological systems .
Methods
It could be used in conjunction with other biochemical assays to determine the activity and specificity of target molecules.
Results
The compound’s interactions with these targets could reveal new information about their roles in health and disease .
12. Computational Chemistry
Application Summary
Computational methods could be used to predict the compound’s properties and potential interactions with biological targets .
Methods
Simulations and modeling could provide insights into the compound’s behavior in different environments and its interaction with other molecules.
Results
Predictive models could help in understanding the compound’s potential as a pharmaceutical agent or its environmental impact .
Eigenschaften
IUPAC Name |
[4,5-diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H74O16/c1-54(80)88-70-68(51-85-77(59-33-15-6-16-34-59,60-35-17-7-18-36-60)61-37-19-8-20-38-61)93-75(73(91-57(4)83)72(70)90-56(3)82)95-76(53-87-79(65-45-27-12-28-46-65,66-47-29-13-30-48-66)67-49-31-14-32-50-67)74(92-58(5)84)71(89-55(2)81)69(94-76)52-86-78(62-39-21-9-22-40-62,63-41-23-10-24-42-63)64-43-25-11-26-44-64/h6-50,68-75H,51-53H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALDDHWVSSMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H74O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
CAS RN |
35867-26-6 | |
| Record name | 3,4-di-O-acetyl-1,6,6'-tri-O-tribenzylsucrose triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



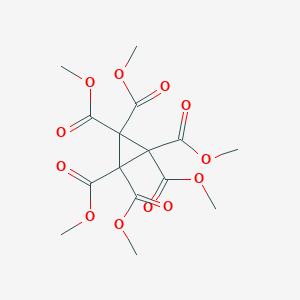

![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)
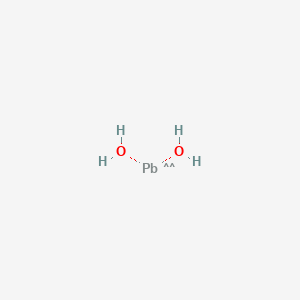

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
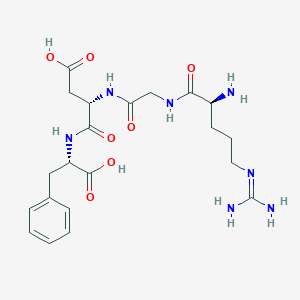
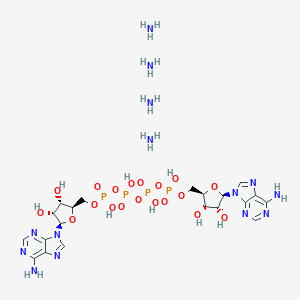
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
